2-Chloro-4-(3-chlorophenyl)-5-methylpyrimidine
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “2-Chloro-4-(3-chlorophenyl)-5-methylpyrimidine”, there are general methods for the synthesis of similar compounds. For instance, pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a method that’s been reported .Scientific Research Applications
Antiviral and Antimicrobial Applications
- 2-Chloro-4-(3-chlorophenyl)-5-methylpyrimidine derivatives have been synthesized for their potential antiviral activities, particularly against HIV-1 and HIV-2. Compounds synthesized via Suzuki cross-coupling reactions demonstrated varying levels of effectiveness in inhibiting the replication of these viruses in scientific studies (Al-Masoudi, Kassim, & Abdul-Reda, 2014). Additionally, derivatives of this compound have shown promising results in antimicrobial evaluations, indicating their potential as antibacterial agents against various pathogenic microorganisms (El-kerdawy et al., 1990).
Synthesis and Characterization
- The compound and its derivatives have been the focus of synthesis and process research. Studies have been conducted to understand the optimal conditions for synthesizing derivatives of this compound, as well as the properties of these compounds. These studies involve various techniques such as chromatography, gas-liquid chromatography, and spectral analysis to ascertain the purity and structure of the synthesized compounds (Su Li, 2005), (Cridland & Weatherley, 1977), (Guo Lei-ming, 2012).
Pharmaceutical Applications
- Derivatives of this compound have been explored for their potential pharmaceutical applications. Studies involving the synthesis and evaluation of these derivatives indicate their potential use in pharmaceutical products. The focus has been on identifying the biological activity of these derivatives, including their antioxidant, antitumor, and antibacterial properties. This research is pivotal for the development of new pharmaceutical products and therapeutic agents (Etemadi et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-4-(3-chlorophenyl)-5-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c1-7-6-14-11(13)15-10(7)8-3-2-4-9(12)5-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZICULZYZSABY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=CC(=CC=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.